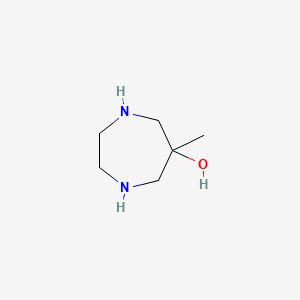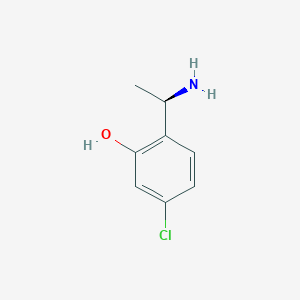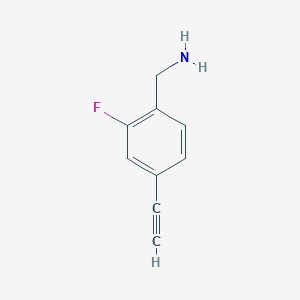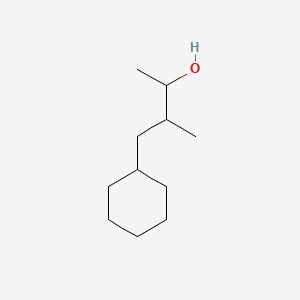
alpha,beta-Dimethylcyclohexanepropanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
alpha,beta-Dimethylcyclohexanepropanol: is an organic compound with the molecular formula C11H22O . It is a derivative of cyclohexane, featuring two methyl groups at the alpha and beta positions and a propanol group.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of alpha,beta-Dimethylcyclohexanepropanol typically involves the selective preparation of α-mono or α,α-dichloro ketones and β-ketoesters using reagents like 1,3-dichloro-5,5-dimethylhydantoin (DCDMH). The process can be catalyzed by silica gel and methanol as the solvent, with heating under reflux for 1 hour to obtain α-monochlorinated products in high yields . Another method involves the oxidation of aldehydes to α,β-unsaturated aldehydes using amine-catalyzed, IBX-mediated oxidation .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the principles of selective chlorination and oxidation reactions can be scaled up for industrial applications, ensuring high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions: alpha,beta-Dimethylcyclohexanepropanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into different alcohol derivatives.
Substitution: The methyl groups and hydroxyl group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Reagents like IBX (o-iodoxybenzoic acid) and amine catalysts are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Halogenating agents like DCDMH and other electrophiles can be used for substitution reactions.
Major Products: The major products formed from these reactions include α,β-unsaturated aldehydes, ketones, and various substituted derivatives of this compound.
Wissenschaftliche Forschungsanwendungen
alpha,beta-Dimethylcyclohexanepropanol has several scientific research applications:
Chemistry: It is used as an intermediate in organic synthesis, particularly in the preparation of complex molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, especially in drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of alpha,beta-Dimethylcyclohexanepropanol involves its interaction with molecular targets and pathways. The compound can act as a ligand, binding to specific receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and the derivative of the compound being studied .
Vergleich Mit ähnlichen Verbindungen
Cyclohexanepropanol: Lacks the methyl groups at the alpha and beta positions.
alpha-Methylcyclohexanepropanol: Contains only one methyl group at the alpha position.
beta-Methylcyclohexanepropanol: Contains only one methyl group at the beta position.
Uniqueness: alpha,beta-Dimethylcyclohexanepropanol is unique due to the presence of two methyl groups at the alpha and beta positions, which can influence its chemical reactivity and physical properties. This structural feature distinguishes it from other similar compounds and can lead to different biological and chemical behaviors .
Eigenschaften
CAS-Nummer |
63450-10-2 |
|---|---|
Molekularformel |
C11H22O |
Molekulargewicht |
170.29 g/mol |
IUPAC-Name |
4-cyclohexyl-3-methylbutan-2-ol |
InChI |
InChI=1S/C11H22O/c1-9(10(2)12)8-11-6-4-3-5-7-11/h9-12H,3-8H2,1-2H3 |
InChI-Schlüssel |
UNFLPVPOSGWAPY-UHFFFAOYSA-N |
Kanonische SMILES |
CC(CC1CCCCC1)C(C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


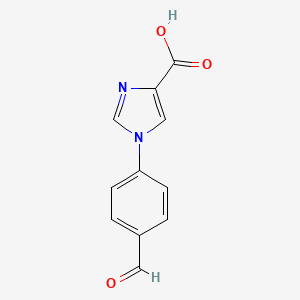
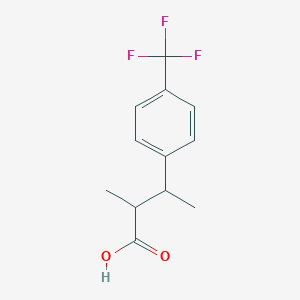


![{4-[(2-Methylprop-2-enamido)methyl]phenyl}boronicacid](/img/structure/B13558444.png)
![5-Methyl-4-[2-(trimethylsilyl)ethynyl]-1,2-oxazole](/img/structure/B13558448.png)
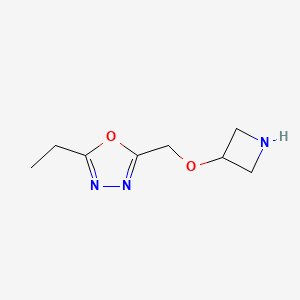
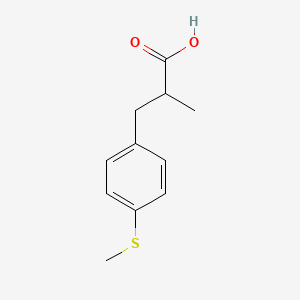
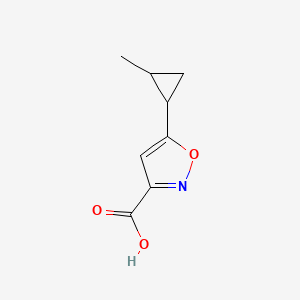
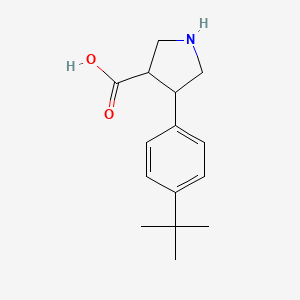
![4-{6-Methyl-2,6-diazaspiro[3.4]octan-8-yl}pyrimidin-2-aminetrihydrochloride](/img/structure/B13558475.png)
